Nafithromycin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

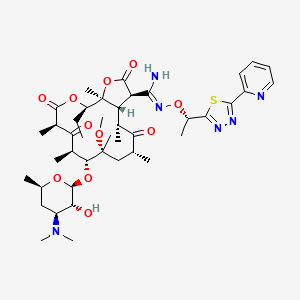

Nafithromycin is a novel lactone-ketolide antibiotic developed by Wockhardt Ltd. It is designed to treat community-acquired bacterial pneumonia (CABP) and other respiratory tract infections caused by multidrug-resistant pathogens . This compound has shown significant effectiveness against macrolide-resistant strains of Streptococcus pneumoniae and Streptococcus pyogenes .

Preparation Methods

The synthesis of nafithromycin involves a chiral synthesis approach. The key starting materials include an amidoxime core and an R-nosylate biheteroaryl side chain . The reaction between racemic 2-[5-(1-bromoethyl)-1,3,4-thiadiazol-2-yl]pyridine and the amidoxime ketolide core results in a diastereomeric mixture . This mixture is then separated using chiral preparative high-performance liquid chromatography (HPLC) to obtain the desired diastereomer, which is this compound . Industrial production methods involve optimizing the reaction conditions to achieve high yield and purity .

Chemical Reactions Analysis

Nafithromycin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be used to modify the functional groups in this compound.

Substitution: this compound can undergo substitution reactions, where specific atoms or groups are replaced with others.

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts . The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Nafithromycin has several scientific research applications, including:

Mechanism of Action

Nafithromycin exerts its effects by targeting the 23S rRNA of the bacterial 50S ribosomal subunit . It binds to both Domain II and Domain V of the 23S rRNA, inhibiting bacterial protein synthesis . This dual mechanism of action makes this compound highly effective against macrolide-resistant strains of bacteria .

Comparison with Similar Compounds

Nafithromycin is unique among lactone-ketolides due to its novel amidoxime core and its ability to target both Domain II and Domain V of the 23S rRNA . Similar compounds include:

Telithromycin: Another ketolide antibiotic, but with a different mechanism of action and spectrum of activity.

Clarithromycin: A macrolide antibiotic with a similar structure but different pharmacokinetic properties.

Azithromycin: A macrolide antibiotic with a broader spectrum of activity but less effectiveness against macrolide-resistant strains.

This compound’s unique structure and dual mechanism of action make it a promising candidate for treating multidrug-resistant bacterial infections .

Properties

CAS No. |

1691240-78-4 |

|---|---|

Molecular Formula |

C42H62N6O11S |

Molecular Weight |

859.0 g/mol |

IUPAC Name |

(1S,2R,5R,7R,8R,9R,11R,13R,14S,15R)-8-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-9-methoxy-1,5,7,9,11,13-hexamethyl-4,6,12,16-tetraoxo-N'-[(1S)-1-(5-pyridin-2-yl-1,3,4-thiadiazol-2-yl)ethoxy]-3,17-dioxabicyclo[12.3.0]heptadecane-15-carboximidamide |

InChI |

InChI=1S/C42H62N6O11S/c1-13-28-42(9)30(29(39(53)58-42)35(43)47-59-25(7)36-45-46-37(60-36)26-16-14-15-17-44-26)22(4)31(49)20(2)19-41(8,54-12)34(23(5)32(50)24(6)38(52)56-28)57-40-33(51)27(48(10)11)18-21(3)55-40/h14-17,20-25,27-30,33-34,40,51H,13,18-19H2,1-12H3,(H2,43,47)/t20-,21-,22-,23+,24-,25+,27+,28-,29-,30+,33-,34-,40+,41-,42-/m1/s1 |

InChI Key |

RLFCSBSRGRJFRO-QAOQTAGDSA-N |

Isomeric SMILES |

CC[C@@H]1[C@@]2([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H](C(=O)[C@H](C(=O)O1)C)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)OC)C)C)[C@@H](C(=O)O2)/C(=N/O[C@@H](C)C4=NN=C(S4)C5=CC=CC=N5)/N)C |

Canonical SMILES |

CCC1C2(C(C(C(=O)C(CC(C(C(C(=O)C(C(=O)O1)C)C)OC3C(C(CC(O3)C)N(C)C)O)(C)OC)C)C)C(C(=O)O2)C(=NOC(C)C4=NN=C(S4)C5=CC=CC=N5)N)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(azidomethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B10820922.png)

![7-[(3aS,6aR)-6a-amino-3a-fluoro-3,4,5,6-tetrahydro-1H-cyclopenta[c]pyrrol-2-yl]-6-fluoro-1-[(1R,2S)-2-fluorocyclopropyl]-8-methyl-4-oxoquinoline-3-carboxylic acid](/img/structure/B10820963.png)

![sodium;(2R)-2-[[(2R,5R)-2-carbamoyl-4-methyl-7-oxo-1,6-diazabicyclo[3.2.1]oct-3-en-6-yl]oxy]-2-fluoroacetate](/img/structure/B10820964.png)

![(2~{R})-2-[[6-[(2,4-dichlorophenyl)sulfonylamino]-1,3-benzothiazol-2-yl]sulfanyl]octanoic acid](/img/structure/B10820966.png)

![(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-8-oxo-3-(2H-triazol-4-ylsulfanylmethylsulfanyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrochloride](/img/structure/B10820972.png)

![3-[(1S)-1-(2,3-dichloro-4-methoxyphenyl)ethyl]-1-methyl-1-[(4R)-1,3,3-trimethylpiperidin-4-yl]urea](/img/structure/B10820975.png)

![(2S)-2-[(4S)-4-acetamido-3-oxo-1,2-oxazolidin-2-yl]-5-oxooxolane-2-carboxylic acid](/img/structure/B10820987.png)

![2-[[8-[[1-(2-amino-3-hydroxypropanoyl)-3-hydroxypyrrolidine-2-carbonyl]amino]-14,16-dihydroxy-13-methyl-7,11-dioxo-10-oxa-3-thia-6-azabicyclo[10.4.0]hexadeca-1(16),12,14-triene-5-carbonyl]amino]propanoic acid](/img/structure/B10820992.png)